molecular formula C9H7BrN2O B13537970 5-(3-Bromophenyl)isoxazol-3-amine

5-(3-Bromophenyl)isoxazol-3-amine

Cat. No.: B13537970
M. Wt: 239.07 g/mol
InChI Key: XRDHIWGGCATIFM-UHFFFAOYSA-N
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Description

5-(3-Bromophenyl)isoxazol-3-amine (CAS 1506846-84-9) is a chemical compound with the molecular formula C9H7BrN2O and a molecular weight of 239.07 . As a derivative of the isoxazole scaffold, this amine-substituted bromophenyl compound is of significant interest in medicinal chemistry for the development of pharmacological probes, particularly in the study of Exchange Proteins directly Activated by cAMP (EPAC) . Research into structurally related 2-(isoxazol-3-yl) compounds has identified them as potent, non-nucleotide small-molecule antagonists of EPAC proteins, which are pivotal intracellular cAMP sensors . Structure-Activity Relationship (SAR) studies suggest that modifications at the 5-position of the isoxazole ring, as seen in this compound, are a key strategy for optimizing the potency and specificity of EPAC antagonists . These inhibitors are valuable tools for elucidating the biological functions of EPAC, which regulates processes such as insulin secretion, cell adhesion, and migration, and are being investigated as potential novel therapeutics for diseases including cancer, diabetes, and viral infections . This product is intended for Research Use Only (RUO) and is not suitable for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the Safety Data Sheet prior to use. Proper safety precautions, including the use of protective gloves and clothing, should always be followed .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H7BrN2O

Molecular Weight

239.07 g/mol

IUPAC Name

5-(3-bromophenyl)-1,2-oxazol-3-amine

InChI

InChI=1S/C9H7BrN2O/c10-7-3-1-2-6(4-7)8-5-9(11)12-13-8/h1-5H,(H2,11,12)

InChI Key

XRDHIWGGCATIFM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=CC(=NO2)N

Origin of Product

United States

Synthetic Methodologies for 5 3 Bromophenyl Isoxazol 3 Amine

Precursor Selection and Design Strategies

The successful synthesis of 5-(3-bromophenyl)isoxazol-3-amine is highly dependent on the strategic selection and preparation of its precursors. The design of these starting materials is crucial for ensuring the desired regioselectivity and high yields of the final product.

Aryl ketones and aldehydes are fundamental building blocks in the synthesis of 5-arylisoxazoles. For the target compound, 3-bromoacetophenone or a related derivative is a common starting point. These intermediates can be synthesized through various classical organic reactions. One of the most prominent methods is the Friedel-Crafts acylation, where bromobenzene (B47551) is acylated using acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride.

Another approach involves the oxidation of corresponding secondary alcohols. For instance, 1-(3-bromophenyl)ethanol (B1266530) can be oxidized to 3-bromoacetophenone using oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or through Swern oxidation. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

Precursor Starting Material Reaction Type Key Reagents
3-BromoacetophenoneBromobenzeneFriedel-Crafts AcylationAcetyl chloride, AlCl₃
3-Bromoacetophenone1-(3-bromophenyl)ethanolOxidationPCC or Swern oxidation reagents
3-Bromobenzaldehyde3-BromotolueneOxidationKMnO₄ or CrO₃

Hydroxylamine (B1172632) (NH₂OH) or its derivatives are essential reagents for the construction of the isoxazole (B147169) ring, as they provide the nitrogen and oxygen atoms of the heterocycle. Hydroxylamine itself is often used as its hydrochloride salt (NH₂OH·HCl) due to its greater stability. The free base can be generated in situ by treatment with a base such as sodium hydroxide (B78521) or sodium carbonate.

In some synthetic strategies, protected or substituted hydroxylamine derivatives may be employed to control reactivity or to introduce specific functionalities. For instance, O-substituted hydroxylamines can be used to generate O-substituted isoxazolium salts, which can then be converted to the desired isoxazole. The preparation of hydroxylamine hydrochloride typically involves the reduction of nitrous acid or its salts.

Classical Isoxazole Ring Formation Approaches

The construction of the isoxazole ring is the core of the synthesis. Classical methods have been refined over many years and remain widely used due to their reliability and accessibility.

One of the most established methods for isoxazole synthesis involves the reaction of hydroxylamine with α,β-unsaturated carbonyl compounds. In the context of this compound, a suitable precursor would be an α,β-unsaturated carbonyl compound bearing a 3-bromophenyl group. The reaction proceeds through a Michael addition of hydroxylamine to the double bond, followed by intramolecular cyclization and dehydration to form the isoxazole ring. The regioselectivity of this reaction is a key consideration, as two different isomers can potentially be formed. The reaction conditions, such as pH and solvent, can influence the outcome.

The reaction of 1,3-dicarbonyl compounds with hydroxylamine is a cornerstone of isoxazole synthesis. To obtain this compound through this route, a precursor such as 1-(3-bromophenyl)-3-aminobut-2-en-1-one or a related β-ketoenamine could be utilized. The reaction with hydroxylamine leads to the formation of a five-membered ring through a condensation-cyclization sequence.

Chalcones, which are α,β-unsaturated ketones, are also excellent precursors for isoxazole synthesis. A chalcone (B49325) bearing a 3-bromophenyl group can react with hydroxylamine to yield a dihydropyrazole intermediate, which upon oxidation can be converted to the corresponding isoxazole. Alternatively, direct cyclization can occur under specific conditions.

Reaction Type Precursor Key Reagents Product
Cyclizationα,β-Unsaturated CarbonylHydroxylamine hydrochloride, Base5-Substituted Isoxazole
Condensation1,3-DiketoneHydroxylamine hydrochloride, Base3,5-Disubstituted Isoxazole
CondensationChalconeHydroxylamine hydrochloride, Base3,5-Disubstituted Isoxazole

Advanced and Catalytic Synthetic Strategies

While classical methods are robust, modern synthetic chemistry has introduced more advanced and efficient strategies for the synthesis of isoxazoles. These methods often involve the use of catalysts to improve reaction rates, yields, and selectivity.

One such advanced approach is the use of transition-metal-catalyzed cross-coupling reactions to construct the aryl-isoxazole bond. For example, a pre-formed 5-haloisoxazole can be coupled with a 3-bromophenylboronic acid derivative via a Suzuki coupling reaction. This allows for the late-stage introduction of the 3-bromophenyl group, which can be advantageous in complex molecule synthesis.

1,3-Dipolar Cycloaddition of Nitrile Oxides with Alkynesresearchgate.netresearchgate.netnih.govscielo.brmdpi.com

The 1,3-dipolar cycloaddition is a cornerstone reaction for forming five-membered heterocyclic rings and is widely employed for synthesizing isoxazoles. researchgate.netwikipedia.org This reaction involves a 1,3-dipole, in this case, a nitrile oxide (R-C≡N⁺-O⁻), reacting with a dipolarophile, typically an alkyne or an alkene, to form an isoxazole or isoxazoline (B3343090) ring, respectively. wikipedia.orgchem-station.com The reaction is a concerted pericyclic process, classified as a (π4s+π2s) cycloaddition, where 4 π-electrons from the nitrile oxide and 2 π-electrons from the alkyne participate. chesci.com When an alkyne is used as the dipolarophile, the reaction directly yields the aromatic isoxazole ring. wikipedia.orgresearchgate.net This method is valued for its efficiency and ability to control regioselectivity and stereoselectivity. wikipedia.org

The general scheme for the 1,3-dipolar cycloaddition between a nitrile oxide and a terminal alkyne to form a 3,5-disubstituted isoxazole is a standard and well-established route. nih.gov Nitrile oxides are highly reactive and unstable intermediates that are typically generated in situ to prevent self-dimerization into furoxans (1,2,5-oxadiazole 2-oxides). chem-station.comnsf.govbeilstein-journals.org

Two primary methods are employed for the in situ generation of nitrile oxides for cycloaddition reactions: the dehydrohalogenation of hydroximoyl chlorides and the dehydration of primary nitroalkanes. researchgate.netnsf.gov

From Hydroximoyl Chlorides: This is a conventional and widely used method where a hydroximoyl chloride is treated with a base to eliminate hydrogen chloride, thereby forming the nitrile oxide. nsf.govchemtube3d.com The reaction proceeds via the removal of the hydroxyl proton by a base, followed by the loss of the chloride ion. chemtube3d.com Various bases can be employed, and the reaction is often performed in the presence of the dipolarophile to trap the fleeting nitrile oxide as it forms. nih.govbeilstein-journals.org This method is applicable for the synthesis of a wide range of isoxazole derivatives. researchgate.net

From Nitroalkanes: Another significant route to nitrile oxides is the dehydration of primary nitroalkanes. researchgate.netchemtube3d.com This transformation can be achieved using various dehydrating agents. researchgate.netorganic-chemistry.org For instance, phenyl isocyanate can be used to remove a water molecule from a primary nitroalkane, yielding the corresponding nitrile oxide, along with aniline (B41778) and carbon dioxide. chemtube3d.com Microwave-assisted methods have also been developed, using reagents like 4-(4,6-dimethoxy nih.govnih.govnih.govtriazin-2-yl)-4-methylmorpholinium chloride (DMTMM) to generate nitrile oxides from nitroalkanes under mild conditions, leading to high yields of isoxazoles when alkynes are present. researchgate.net

PrecursorReagent/ConditionDescription
Hydroximoyl ChloridesBase (e.g., Triethylamine)Dehydrohalogenation occurs by eliminating HCl to form the nitrile oxide in situ. nsf.govchemtube3d.com
Primary NitroalkanesDehydrating Agent (e.g., Phenyl isocyanate, DMTMM)Dehydration of the nitroalkane yields the nitrile oxide. chemtube3d.comresearchgate.net

The regioselectivity of the 1,3-dipolar cycloaddition between a nitrile oxide and an unsymmetrical alkyne is a critical aspect that determines the substitution pattern of the resulting isoxazole ring. The outcome is governed by a combination of steric and electronic factors. nih.govmdpi.com Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the regioselectivity of these reactions. chesci.commdpi.com

The cycloaddition can be classified into three types based on the relative energies of the interacting orbitals of the dipole (nitrile oxide) and the dipolarophile (alkyne). chesci.com

Type I: The interaction between the Highest Occupied Molecular Orbital (HOMO) of the dipole and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipolarophile is dominant. This typically occurs when the dipole has electron-donating substituents and the dipolarophile has electron-withdrawing groups. chesci.com

Type II: Both the dipole-HOMO/dipolarophile-LUMO and dipole-LUMO/dipolarophile-HOMO interactions are significant. chesci.com

Type III: The interaction between the LUMO of the dipole and the HOMO of the dipolarophile is dominant. chesci.commdpi.com

In many cases of nitrile oxide cycloadditions with terminal alkynes, the reaction is primarily controlled by the dipole-LUMO/dipolarophile-HOMO interaction, leading to the formation of 3,5-disubstituted isoxazoles. mdpi.com However, both steric hindrance and the electronic nature of the substituents on both the nitrile oxide and the alkyne play crucial roles in determining the final product ratio. nih.gov Density functional theory (DFT) calculations have been used to model these reactions, showing that activation energies, largely influenced by the distortion energies required to reach the transition state, control the regioselectivity. nih.gov

Metal-Catalyzed Coupling Reactions in Isoxazole Synthesisresearchgate.netnih.govnih.gov

Transition metal catalysis has become an indispensable tool in modern organic synthesis, and the construction of isoxazole rings is no exception. researchgate.net Catalysts based on copper, palladium, rhodium, and ruthenium have been effectively used to promote the synthesis and functionalization of isoxazoles. nih.govresearchgate.netresearchgate.net

Copper(I) catalysts are particularly notable for their role in the 1,3-dipolar cycloaddition of nitrile oxides and terminal alkynes. nih.govorganic-chemistry.org This copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," has been extended to nitrile oxides, enabling the regioselective synthesis of 3,5-disubstituted isoxazoles under mild conditions. nih.gov The use of a copper catalyst can improve both the reaction rate and the regioselectivity compared to uncatalyzed thermal reactions. chemrxiv.org Computational studies suggest that the copper-catalyzed reaction may proceed through a non-concerted mechanism involving metallacycle intermediates. organic-chemistry.org

Palladium-catalyzed cross-coupling reactions are also employed in the synthesis of functionalized isoxazoles. mdpi.comresearchgate.net These methods can be used to introduce various substituents onto a pre-formed isoxazole ring. mdpi.com Furthermore, palladium-catalyzed cascade reactions, such as an annulation/allylation of alkynyl oxime ethers with allyl halides, provide a direct route to functionalized isoxazoles. organic-chemistry.org Nickel-catalyzed cross-coupling reactions have also been developed, for example, to synthesize N-aryl β-enamino esters from 5-alkoxy/phenoxy isoxazoles via N–O bond cleavage. rsc.org

Metal CatalystReaction TypeDescription
Copper(I)1,3-Dipolar CycloadditionCatalyzes the reaction between nitrile oxides and terminal alkynes, improving regioselectivity and allowing for mild reaction conditions. nih.govorganic-chemistry.org
PalladiumCross-Coupling / Cascade ReactionsUsed for functionalizing the isoxazole ring or in cascade reactions to construct the heterocyclic system. mdpi.comorganic-chemistry.orgresearchgate.net
NickelCross-CouplingEnables C-N bond formation via N-O bond cleavage of the isoxazole ring. rsc.org
Rhodium / RutheniumC-H Functionalization / CycloadditionUsed for directed C-H functionalization of the isoxazole scaffold or in cycloaddition reactions. nih.govresearchgate.net

Multi-Component Reactions for Isoxazole Scaffold Construction

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing the majority of the atoms from the starting materials, offer a highly efficient and atom-economical approach to complex molecules. scielo.brrug.nl Several MCR strategies have been developed for the synthesis of the isoxazole scaffold. scielo.brnih.gov

One common MCR for synthesizing isoxazol-5(4H)-ones involves the one-pot condensation of a β-ketoester (like ethyl acetoacetate), hydroxylamine hydrochloride, and an aldehyde. scielo.brnih.gov This reaction can be catalyzed by various substances, including acidic ionic liquids. scielo.br The proposed mechanism involves an initial reaction between the β-ketoester and hydroxylamine, followed by a Knoevenagel condensation with the aldehyde. scielo.br The nature of the substituents on the aromatic aldehyde can influence the reaction yield. scielo.br Such MCRs are advantageous due to their operational simplicity and the ability to generate diverse molecular structures in a single step. rug.nl

Green Chemistry Principles in Synthetic Approaches

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of isoxazoles. eurekaselect.comresearchgate.netnih.gov These approaches focus on aspects like atom economy, the use of safer solvents, and energy efficiency. eurekaselect.com

Methodologies such as microwave-assisted synthesis and sonochemistry (the use of ultrasound) have emerged as powerful green techniques. eurekaselect.compreprints.org Microwave irradiation can significantly enhance reaction rates, leading to higher selectivity and improved yields in shorter timeframes compared to conventional heating methods. researchgate.netnih.gov Ultrasound-assisted synthesis also accelerates reaction kinetics, often allowing for milder conditions, reduced solvent use, and sometimes eliminating the need for toxic catalysts. preprints.orgelifesciences.org

A key tenet of green chemistry is the reduction or replacement of hazardous organic solvents. eurekaselect.com Consequently, performing reactions in aqueous media or under solvent-free conditions has gained significant traction in isoxazole synthesis. nih.govmdpi.com

Aqueous Media: Water is an attractive solvent as it is inexpensive, non-toxic, and environmentally benign. mdpi.comrsc.org Several synthetic routes to isoxazoles have been successfully adapted to aqueous systems. For example, 3,4,5-trisubstituted isoxazoles can be synthesized in water via the [3+2] cycloaddition of in situ generated nitrile oxides with 1,3-dicarbonyl compounds under mild basic conditions at room temperature. beilstein-journals.orgolemiss.edu This method is fast, with reactions often completing within a few hours, providing an environmentally friendly pathway to these important heterocycles. olemiss.edu Similarly, the synthesis of 5-arylisoxazoles from 3-(dimethylamino)-1-arylprop-2-en-1-ones and hydroxylamine hydrochloride has been achieved in water without any catalyst. mdpi.com The use of natural fruit juices, which provide an acidic aqueous medium, has also been explored for multicomponent isoxazole synthesis. nih.gov

Solvent-Free Reactions: Eliminating the solvent entirely represents a significant step towards a greener process. Mechanochemistry, where reactions are induced by mechanical force (e.g., ball-milling), allows for solvent-free 1,3-dipolar cycloadditions between terminal alkynes and hydroxyimidoyl chlorides to produce isoxazoles. nih.gov This technique can simplify work-up procedures and reduce energy consumption compared to solution-based methods. nih.gov

Green ApproachDescriptionExample
Aqueous Synthesis Uses water as the reaction solvent, reducing the need for volatile organic compounds (VOCs).Synthesis of 3,4,5-trisubstituted isoxazoles from nitrile oxides and 1,3-diketones in a water/methanol mixture. beilstein-journals.orgolemiss.edu
Solvent-Free Synthesis Reactions are conducted without a solvent, often using mechanochemistry (ball-milling) or neat reactants.Cu/Al₂O₃ catalyzed 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides under ball-milling conditions. nih.gov
Microwave Irradiation Uses microwave energy to heat reactions, leading to dramatically reduced reaction times and often higher yields. eurekaselect.comresearchgate.netMicrowave-assisted generation of nitrile oxides from nitroalkanes for isoxazole synthesis. researchgate.net
Ultrasonic Irradiation Uses ultrasound to induce cavitation, enhancing reaction rates and efficiency under mild conditions. preprints.orgUltrasound-assisted one-pot, three-component synthesis of isoxazole derivatives in aqueous media. preprints.org

Microwave-Assisted and Ultrasonication Methods

The quest for more efficient, rapid, and environmentally benign synthetic routes has led to the exploration of microwave-assisted and ultrasonication techniques for the synthesis of heterocyclic compounds, including isoxazole derivatives. These methods often lead to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. While specific literature detailing the microwave-assisted or ultrasonic synthesis of this compound is not prevalent, the synthesis of analogous 3-amino-5-arylisoxazoles via these techniques provides a strong basis for plausible synthetic strategies.

A general and plausible two-step approach for the synthesis of this compound using these advanced energy sources involves the initial formation of a chalcone precursor followed by its cyclization.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis utilizes the ability of polar molecules to absorb microwave energy and convert it into heat, leading to rapid and uniform heating of the reaction mixture. This can significantly accelerate reaction rates and improve yields.

A proposed microwave-assisted synthesis of this compound would likely proceed through the cyclization of a suitable chalcone, such as (E)-1-amino-3-(3-bromophenyl)prop-2-en-1-one, with hydroxylamine hydrochloride. The initial chalcone itself can also be synthesized under microwave irradiation, making the entire process potentially faster and more efficient. The Claisen-Schmidt condensation of 3-bromoacetophenone with a suitable aminobenzaldehyde derivative under microwave irradiation in the presence of a base is a viable route to the chalcone precursor.

The subsequent cyclization of the chalcone with hydroxylamine hydrochloride in a suitable solvent, such as ethanol (B145695) or a solvent mixture, under microwave irradiation would be expected to yield the target compound. The reaction conditions for the microwave-assisted synthesis of related 3-amino-5-arylisoxazoles often involve short reaction times and moderate power settings.

Table 1: Representative Conditions for Microwave-Assisted Synthesis of Isoxazole Derivatives

ParameterValue
Reactants Chalcone, Hydroxylamine Hydrochloride
Solvent Ethanol, Ethanol/Water
Catalyst/Reagent Base (e.g., NaOH, KOH)
Microwave Power 100 - 300 W
Temperature 80 - 120 °C
Reaction Time 5 - 30 min
Yield 75 - 90% (based on analogous syntheses)

Ultrasonication-Assisted Synthesis

Ultrasonication, the application of ultrasound energy to a chemical reaction, can enhance reaction rates and yields through the phenomenon of acoustic cavitation. The formation, growth, and implosive collapse of bubbles in the reaction medium create localized hot spots with high temperatures and pressures, leading to enhanced mass transfer and chemical reactivity.

The synthesis of this compound via ultrasonication would likely follow a similar pathway to the microwave-assisted method, starting with the formation of the corresponding chalcone. The Claisen-Schmidt condensation to form the chalcone can be effectively promoted by ultrasound.

Subsequently, the cyclization of the chalcone with hydroxylamine hydrochloride can be carried out in an ultrasonic bath or with an ultrasonic probe. This method often allows for reactions to proceed at lower temperatures than conventional heating, which can be advantageous for thermally sensitive substrates. The use of water or other green solvents is also often compatible with ultrasonication, making it an environmentally attractive method. Research on the ultrasound-assisted synthesis of isoxazolines, which are precursors to isoxazoles, has shown good to excellent yields in shorter reaction times compared to traditional methods. nih.gov

Table 2: Representative Conditions for Ultrasonication-Assisted Synthesis of Isoxazoline/Isoxazole Derivatives

ParameterValue
Reactants Chalcone, Hydroxylamine Hydrochloride
Solvent Ethanol, Water, Ethanol/Water
Catalyst/Reagent Base (e.g., NaOH, KOH)
Ultrasonic Frequency 20 - 40 kHz
Temperature Room Temperature to 50 °C
Reaction Time 30 - 120 min
Yield 80 - 95% (based on analogous syntheses)

Chemical Reactivity and Derivatization Strategies

Transformations at the Amine Functionality

The 3-amino group of the isoxazole (B147169) ring is a key site for derivatization. Its nucleophilic character allows it to participate in a variety of bond-forming reactions, leading to the synthesis of amides, sulfonamides, carbamates, and substituted amines.

The primary amine of 5-(3-bromophenyl)isoxazol-3-amine readily reacts with various electrophilic reagents to form stable amide, sulfonamide, and carbamate linkages.

Acylation: In the presence of a base, the amine group can be acylated using acyl chlorides or acid anhydrides to yield the corresponding N-(5-(3-bromophenyl)isoxazol-3-yl)amides. These reactions are typically high-yielding and provide a straightforward method for introducing a wide array of functional groups.

Sulfonylation: Reaction with sulfonyl chlorides, typically in the presence of a non-nucleophilic base like pyridine or triethylamine, affords N-(5-(3-bromophenyl)isoxazol-3-yl)sulfonamides. This transformation is crucial for synthesizing compounds with potential biological activities associated with the sulfonamide moiety.

Carbamoylation: Treatment with isocyanates leads to the formation of urea derivatives, while reaction with chloroformates in the presence of a base yields carbamates. These reactions expand the structural diversity achievable from the parent amine.

Direct modification of the amine group through the formation of new carbon-nitrogen bonds is another important derivatization strategy.

Alkylation: The amine can undergo N-alkylation with alkyl halides. However, this reaction can sometimes lead to mixtures of mono- and di-alkylated products. Reductive amination, a two-step process involving condensation with an aldehyde or ketone followed by reduction of the resulting imine, offers a more controlled method for synthesizing secondary and tertiary amines.

Arylation: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to form N-aryl derivatives. wikipedia.orgorganic-chemistry.org While typically used to couple an amine with an aryl halide, the conditions can be adapted for the N-arylation of the amino-isoxazole. This process involves the oxidative addition of an aryl halide to a palladium(0) catalyst, followed by coordination of the amino-isoxazole, deprotonation, and reductive elimination to yield the N-arylated product. wikipedia.orgacsgcipr.org

The reaction of the primary amine with aldehydes and ketones provides access to imines, also known as Schiff bases. This acid-catalyzed condensation reaction is reversible and proceeds through a hemiaminal intermediate. mdpi.com Water is eliminated during the reaction, which is often driven to completion by its removal. libretexts.org The formation of the C=N double bond is typically most efficient at a controlled pH, often around 5. libretexts.org At lower pH values, the amine becomes protonated and non-nucleophilic, while at higher pH, there is insufficient acid to protonate the hydroxyl group of the hemiaminal intermediate to facilitate its departure as water. libretexts.org These imine derivatives can be stable compounds themselves or serve as intermediates for further transformations, such as reduction to secondary amines.

Reactions Involving the Bromine Substituent

The bromine atom on the phenyl ring serves as a versatile functional handle, primarily for transition metal-catalyzed cross-coupling reactions. This allows for the construction of complex molecular architectures by forming new carbon-carbon and carbon-heteroatom bonds.

Palladium catalysis is a powerful tool for the functionalization of aryl halides like this compound. mdpi.com These reactions are fundamental in modern organic synthesis for their reliability and functional group tolerance. nih.gov

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent, typically a boronic acid or ester, to form a new carbon-carbon bond. tcichemicals.comchemrxiv.org It is widely used to synthesize biaryl compounds. tcichemicals.com The reaction is catalyzed by a palladium(0) species and requires a base, such as sodium carbonate or cesium carbonate, to facilitate the transmetalation step. nih.govresearchgate.net

Reaction Component Examples
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂
Ligand PPh₃, dppf, SPhos, XPhos
Base K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH
Solvent Toluene, Dioxane, DMF, DME/Water

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne. wikipedia.org It is a reliable method for synthesizing arylalkynes. The reaction is typically co-catalyzed by palladium and a copper(I) salt, such as CuI, and requires an amine base like triethylamine or diisopropylamine. organic-chemistry.orglibretexts.org Copper-free versions of the Sonogashira coupling have also been developed. cetjournal.it

Reaction Component Examples
Palladium Catalyst Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄
Copper(I) Co-catalyst CuI
Base Triethylamine (Et₃N), Diisopropylamine (DIPA)
Solvent THF, DMF, Toluene

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a premier method for forming carbon-nitrogen bonds by coupling the aryl bromide with a primary or secondary amine. organic-chemistry.orglibretexts.org It has largely replaced harsher classical methods for synthesizing aryl amines. wikipedia.org The catalytic cycle involves oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.org The choice of a bulky, electron-rich phosphine ligand is often critical for high efficiency. acsgcipr.org

Reaction Component Examples
Palladium Catalyst Pd(OAc)₂, Pd₂(dba)₃
Ligand BINAP, Xantphos, RuPhos, XPhos
Base NaOt-Bu, K₃PO₄, Cs₂CO₃
Solvent Toluene, Dioxane

Nucleophilic aromatic substitution (SNAr) involves the replacement of a leaving group on an aromatic ring by a nucleophile. fishersci.se This reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org For SNAr to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org These groups are necessary to stabilize the negative charge of the Meisenheimer complex. libretexts.org

In the case of this compound, the bromine atom is in a meta position relative to the isoxazole ring substituent. The isoxazole ring itself is considered electron-withdrawing, but its effect at the meta position is insufficient to significantly activate the aryl bromide towards SNAr under typical conditions. Therefore, direct displacement of the bromine by nucleophiles via the SNAr pathway is generally unfavorable and would likely require harsh reaction conditions or the introduction of additional, powerful electron-withdrawing groups onto the phenyl ring. Palladium-catalyzed cross-coupling reactions are the more common and efficient method for functionalizing this position. fishersci.se

Metal-Halogen Exchange and Subsequent Quenching Reactions

The bromine atom on the phenyl ring of this compound serves as a key functional handle for derivatization through metal-halogen exchange. This reaction is a cornerstone of organometallic chemistry for creating new carbon-carbon or carbon-heteroatom bonds. wikipedia.org The process typically involves treating the aryl bromide with a strong organometallic base, most commonly an organolithium reagent like n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C) to prevent side reactions. tcnj.edu

This exchange replaces the bromine atom with a more electropositive metal, typically lithium, to form a highly reactive aryllithium intermediate. This intermediate is a potent nucleophile and can be "quenched" by reacting it with a wide variety of electrophiles. researchgate.netnih.gov A critical consideration for this specific molecule is the presence of the acidic protons on the 3-amino group. These protons can react with the organolithium reagent, consuming it in an acid-base reaction. Therefore, the reaction often requires at least two equivalents of the organolithium reagent: one to deprotonate the amine and a second to perform the metal-halogen exchange. mdpi.com Alternatively, a preliminary deprotonation step can be performed before the exchange.

Once the lithiated intermediate is formed, it can be functionalized as shown in the table below.

Table 1: Potential Derivatizations via Metal-Halogen Exchange
Electrophile QuenchResulting Functional GroupProduct Name Example
Carbon Dioxide (CO₂)Carboxylic Acid3-((3-Aminoisoxazol-5-yl)benzoic acid
Dimethylformamide (DMF)Aldehyde3-(3-Aminoisoxazol-5-yl)benzaldehyde
Aldehydes/Ketones (e.g., Acetone)Secondary/Tertiary Alcohol2-(3-(3-Aminoisoxazol-5-yl)phenyl)propan-2-ol
Alkyl Halides (e.g., Methyl Iodide)Alkyl Group5-(3-Tolyl)isoxazol-3-amine
Trimethylsilyl chloride (TMSCl)Silyl Group5-(3-(Trimethylsilyl)phenyl)isoxazol-3-amine

This strategy effectively transforms the inert carbon-bromine bond into a reactive nucleophilic center, enabling the synthesis of a diverse library of derivatives from a single precursor.

Reactivity of the Isoxazole Ring System

The isoxazole ring is an electron-deficient heterocycle, which dictates its general reactivity profile. This electronic nature makes it susceptible to nucleophilic attack while generally deactivating it towards electrophilic substitution. The substituents at the 3- and 5-positions significantly modulate this inherent reactivity.

Electrophilic Substitution on the Heterocyclic Ring

Electrophilic aromatic substitution (SEAr) on the isoxazole ring is generally challenging due to the ring's low nucleophilicity. nanobioletters.com However, when such reactions do occur, substitution is strongly directed to the C4 position, which is the most electron-rich carbon in the ring. reddit.com In the case of this compound, the presence of the electron-donating amino group at the C3 position further activates the C4 position towards electrophilic attack.

While specific examples for this exact molecule are scarce, analogous reactions with other 3,5-disubstituted isoxazoles provide insight. For instance, halogenation using reagents like iodine monochloride (ICl) can introduce a halogen at the C4 position. nih.govorganic-chemistry.orgacs.org Similarly, electrophilic fluorination of 5-phenylisoxazole (B86612) has been shown to yield the 4-fluoro derivative. researchgate.net It is predicted that under suitable conditions, this compound could undergo reactions such as nitration, sulfonation, or halogenation at the C4 position, although potentially requiring forcing conditions. A competing pathway could involve electrophilic substitution on the bromophenyl ring, though this ring is generally deactivated by the bromine atom.

Nucleophilic Attack and Ring-Opening Reactions

The electron-deficient nature of the isoxazole ring makes it a target for nucleophiles, often resulting in the cleavage of the characteristically weak N-O bond. beilstein-journals.orgnih.gov This ring-opening reaction is a powerful tool for transforming the heterocyclic core into valuable acyclic synthons like β-amino enones or β-hydroxy ketones. rsc.orgresearchgate.net

The reaction can be initiated by a variety of reagents, including strong bases, organometallics, and transition metal complexes. For example, treatment of 3,5-disubstituted isoxazoles with metal carbonyls such as hexacarbonylmolybdenum [Mo(CO)₆] in the presence of water leads to reductive cleavage of the N-O bond to afford β-amino enones in good yields. rsc.org Similarly, low-valent titanium reagents have been used for the reductive ring cleavage of isoxazoles and isoxazolines. researchgate.net Base-induced rearrangements, which proceed via nucleophilic attack, can also lead to ring-opened intermediates that subsequently cyclize to form different heterocyclic systems. nih.gov

Table 2: Reagents for Isoxazole Ring-Opening and Potential Products
Reagent/ConditionReaction TypePotential Product from this compound
Hexacarbonylmolybdenum [Mo(CO)₆] / H₂OReductive N-O Cleavage1-(3-Bromophenyl)-3-aminobut-2-en-1-one
Raney Nickel / H₂Hydrogenolysisγ-Amino alcohol or β-hydroxy ketone derivatives
Strong Base (e.g., Triethylamine)Base-induced RearrangementRing-opened intermediates leading to other heterocycles
Low-valent Titanium (e.g., from Ti(O-i-Pr)₄ / EtMgBr)Reductive Cleavageβ-Enaminoketone derivatives researchgate.net

Rearrangement Reactions and Isomerization

Isoxazoles are known to undergo a variety of rearrangement reactions, particularly when subjected to thermal or photochemical conditions. acs.org These reactions often proceed through high-energy intermediates and result in the formation of isomeric heterocycles.

A well-studied transformation is the photochemical rearrangement of isoxazoles. Upon UV irradiation, isoxazoles can isomerize to form a transient acylazirine intermediate. nih.govacs.org This highly strained three-membered ring can then undergo further rearrangement to yield a more stable oxazole. Alternatively, if the reaction is performed in the presence of a nucleophile, such as an amine, the acylazirine can be trapped to produce other heterocyclic structures, such as 5-hydroxyimidazolines. nih.gov

Base-catalyzed rearrangements provide another pathway for isomerization. For instance, certain N-substituted 3-aminoisoxazol-5(2H)-ones have been shown to rearrange in the presence of triethylamine to form imidazo[1,2-a]pyridines or indoles. nih.gov While this compound itself is not an isoxazolone, this demonstrates the susceptibility of the isoxazole core to base-induced transformations that can lead to profound structural reorganization. These rearrangements offer synthetic routes to entirely different classes of heterocyclic compounds starting from the isoxazole scaffold.

Advanced Spectroscopic and Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight and elemental formula of a compound. For 5-(3-Bromophenyl)isoxazol-3-amine, HRMS provides an exact mass measurement, which confirms its molecular formula, C₉H₇BrN₂O. sigmaaldrich.com The presence of bromine is distinctly identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two major peaks separated by two mass units (M+ and M+2). mdpi.com

Electrospray ionization (ESI) is a common soft ionization technique used for such analyses, typically showing the protonated molecule [M+H]⁺. The high resolution of the instrument allows the measured mass to be distinguished from other potential formulas with the same nominal mass.

Table 1: Predicted HRMS Data for this compound

Adduct Formula Calculated m/z
[M+H]⁺ C₉H₈BrN₂O⁺ 238.98146
[M+Na]⁺ C₉H₇BrN₂NaO⁺ 260.96340
[M-H]⁻ C₉H₆BrN₂O⁻ 236.96690

Data based on predicted values. uni.lu

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for determining the detailed structure of organic molecules in solution. It reveals the chemical environment of individual atoms and their connectivity through bonds.

While one-dimensional (¹H and ¹³C) NMR provides initial information, two-dimensional (2D) NMR experiments are essential for unambiguously assigning all signals and piecing together the molecular puzzle. youtube.com

COSY (COrrelation SpectroscopY): This ¹H-¹H correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would reveal the coupling network within the 3-bromophenyl ring, showing correlations between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms they are directly attached to (one-bond ¹H-¹³C correlations). sdsu.edu It is invaluable for assigning carbon signals based on their attached, and more easily assigned, protons. The isoxazole (B147169) C4-H proton would show a clear cross-peak to the C4 carbon, for instance.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically over two to three bonds). sdsu.edu This is crucial for connecting molecular fragments. For example, the proton on the isoxazole ring (H4) would show correlations to the quaternary carbons C3 and C5, as well as the carbon of the bromophenyl ring attached at the C5 position. The amine protons could also show correlations to carbons C3 and C4 of the isoxazole ring.

NOESY (Nuclear Overhauser Effect SpectroscopY): This experiment identifies protons that are close in space, regardless of whether they are connected through bonds. rsc.org It is key for determining stereochemistry and conformation. In this molecule, NOESY could show correlations between the isoxazole H4 proton and the ortho-proton of the phenyl ring, providing information about the preferred rotational conformation (torsion angle) between the two rings.

Table 2: Expected ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Position Expected ¹H Shift (ppm) Expected ¹³C Shift (ppm) Key HMBC Correlations
Isoxazole-H4 ~6.0-6.5 ~95-105 C3, C5, C1'
Phenyl-H2' ~7.8-8.0 ~120-125 C4', C6', C1', C5
Phenyl-H4' ~7.6-7.8 ~130-135 C2', C6', C5', C3'
Phenyl-H5' ~7.3-7.5 ~128-132 C1', C3', C4', C6'
Phenyl-H6' ~7.5-7.7 ~125-130 C2', C4', C5'
Amine-NH₂ ~5.0-6.0 - C3, C4
Isoxazole-C3 - ~168-172 H4, NH₂
Isoxazole-C5 - ~160-165 H4, H2', H6'
Phenyl-C1' - ~128-132 H2', H6', H5', H4
Phenyl-C3' - ~122-124 H2', H4', H5'

Note: These are approximate values based on related structures and general principles. Actual values may vary.

Solid-State NMR (ssNMR) is used to analyze molecules in their solid form. Unlike solution NMR, which averages out anisotropic interactions due to molecular tumbling, ssNMR provides information about the local environment of atoms within the crystal lattice. This makes it a powerful tool for studying polymorphism—the ability of a compound to exist in more than one crystal form. Different polymorphs can exhibit distinct ssNMR spectra due to variations in molecular packing, conformation, and intermolecular interactions, allowing for their identification and characterization. No specific polymorphic studies for this compound have been reported.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.gov Specific functional groups absorb light at characteristic frequencies, making these methods excellent for functional group identification.

N-H Stretching: The primary amine (-NH₂) group would show two characteristic stretching bands in the region of 3300-3500 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the isoxazole C-H stretch would be in a similar region.

C=N and C=C Stretching: The isoxazole ring and the phenyl ring will have characteristic C=N and C=C stretching vibrations in the 1450-1650 cm⁻¹ region.

N-H Bending: The amine scissoring (bending) vibration is expected around 1590-1650 cm⁻¹.

C-O Stretching: The C-O bond within the isoxazole ring will have a stretching vibration typically found in the 1000-1300 cm⁻¹ range.

C-Br Stretching: The C-Br bond will exhibit a strong absorption at a lower frequency, typically in the 500-650 cm⁻¹ range.

Table 3: Characteristic IR and Raman Vibrational Frequencies

Functional Group Vibrational Mode Expected Frequency (cm⁻¹)
Amine (-NH₂) Symmetric & Asymmetric Stretch 3300 - 3500
Amine (-NH₂) Scissoring (Bend) 1590 - 1650
Aromatic C-H Stretch 3000 - 3100
Isoxazole C=N Stretch 1600 - 1650
Aromatic C=C Stretch 1450 - 1600
Isoxazole Ring Ring Breathing 1000 - 1200

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals. researchgate.net The spectrum is determined by the molecule's chromophores—the parts of the molecule that absorb light. In this compound, the primary chromophores are the bromophenyl group and the amino-isoxazole ring system. Expected electronic transitions include π→π* transitions associated with the conjugated aromatic and heterocyclic systems, and potentially n→π* transitions involving the non-bonding electrons on the nitrogen and oxygen atoms. The absorption maxima (λ_max) provide information about the extent of conjugation in the molecule. nih.gov

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. rsc.org By diffracting X-rays off a single crystal of the compound, one can calculate the precise positions of each atom in the molecule and in the unit cell. This technique provides unambiguous data on:

Bond Lengths and Angles: Exact measurements of all intramolecular distances and angles.

Conformation: The precise torsion angle between the plane of the isoxazole ring and the plane of the bromophenyl ring.

Intermolecular Interactions: Reveals how molecules pack in the crystal lattice, identifying key interactions like hydrogen bonds (e.g., involving the amine group) and π-π stacking that stabilize the solid-state structure.

Although no crystal structure for this compound is publicly available, this technique remains the gold standard for unequivocal structural proof. uni.lunih.gov

Table 4: List of Compounds Mentioned

Compound Name
This compound
5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine
5-(3-bromophenyl)-3-phenylisoxazole

Intermolecular Interactions and Crystal PackingA description of how individual molecules of this compound arrange themselves in a solid state, including the specific non-covalent interactions (such as hydrogen bonds or halogen bonds) that govern this arrangement, cannot be generated without the crystal structure data.

Further research and publication of the crystal structure of this compound are required before a detailed and accurate article on its advanced spectroscopic and structural elucidation can be composed.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, offering insights that complement experimental findings. These calculations, typically employing methods like Density Functional Theory (DFT), would be instrumental in elucidating the electronic properties and predicting the chemical reactivity of 5-(3-Bromophenyl)isoxazol-3-amine.

Electronic Structure and Molecular Orbital Analysis (e.g., HOMO-LUMO)

An analysis of the electronic structure would reveal the distribution of electrons within the molecule. A key aspect of this is the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial parameter for determining a molecule's kinetic stability, chemical reactivity, and electronic transport properties.

Table 1: Hypothetical HOMO-LUMO Energy Data for this compound

ParameterEnergy (eV)
HOMOData not available
LUMOData not available
HOMO-LUMO GapData not available

Note: This table is for illustrative purposes only. No experimental or theoretical data for the HOMO and LUMO energies of this compound were found in the public domain.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, with different colors representing varying electrostatic potentials. Typically, red regions indicate negative potential (electron-rich areas, susceptible to electrophilic attack), while blue regions signify positive potential (electron-poor areas, prone to nucleophilic attack). Green areas represent neutral potential.

For this compound, an MEP map would likely show negative potential around the nitrogen and oxygen atoms of the isoxazole (B147169) ring and the amino group, suggesting these are sites for electrophilic interaction. The hydrogen atoms of the amino group and potentially the phenyl ring would exhibit positive potential.

Fukui Function Analysis for Reactivity Prediction

Fukui function analysis is a more quantitative method for predicting local reactivity within a molecule, based on the changes in electron density when an electron is added or removed. It helps to identify the specific atoms most susceptible to nucleophilic, electrophilic, or radical attack. By calculating the Fukui functions (f(r)), one could pinpoint the most reactive sites in this compound with greater precision than with MEP analysis alone.

Spectroscopic Parameter Prediction

Computational methods can also predict spectroscopic data, which can be invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound.

Theoretical Calculation of NMR Chemical Shifts

Theoretical calculations can predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts. These calculations are typically performed using methods like the Gauge-Independent Atomic Orbital (GIAO) method. The predicted chemical shifts can then be compared with experimental data to aid in the structural elucidation of this compound.

Table 2: Hypothetical Predicted vs. Experimental 1H and 13C NMR Chemical Shifts (ppm) for this compound

AtomPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
C1Data not availableData not available
C2Data not availableData not available
H1Data not availableData not available
H2Data not availableData not available

Note: This table is for illustrative purposes only. No theoretical or experimental NMR data for this compound were found in the public domain.

Prediction of Vibrational Frequencies (IR/Raman)

Theoretical calculations can also predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in its Infrared (IR) and Raman spectra. These predicted frequencies, after appropriate scaling to account for systematic errors in the calculations, can be compared with experimental vibrational spectra to help assign the observed bands to specific molecular vibrations, such as stretching, bending, and torsional modes. This would allow for a detailed understanding of the vibrational modes of the isoxazole ring, the phenyl group, and the amino group in this compound.

Conformational Analysis and Energy Landscapes

Conformational analysis is a pivotal computational method used to determine the preferred three-dimensional arrangements (conformations) of a molecule and their corresponding energy levels. This analysis helps identify the most stable conformers, which are crucial for understanding a molecule's reactivity and its ability to bind to a receptor.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, offering insights into structural fluctuations, conformational changes, and interaction pathways that are not apparent from static models. These simulations model the movement of atoms and molecules by solving Newton's equations of motion.

Computational Ligand-Target Interaction Analysis

Understanding how a molecule interacts with a biological target, such as a protein or enzyme, is fundamental to drug design. Computational analyses, particularly molecular docking and related methods, are instrumental in predicting these interactions.

Molecular Docking for Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is essential for rational drug design. researchgate.net

In a study on a series of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs, which share the 5-(3-bromophenyl) moiety, molecular docking was performed to investigate their potential as anticancer agents. mdpi.comresearchgate.net The compounds were docked into the tubulin–combretastatin A-4 binding site (PDB ID: 5LYJ). mdpi.comresearchgate.net The results showed that the ligands fit efficiently within the binding pocket, indicating their potential to inhibit tubulin polymerization, a key target for many anticancer drugs. mdpi.com This type of analysis for this compound could identify potential protein targets and predict its binding mode, providing a foundation for experimental validation.

Analysis of Intermolecular Hydrogen Bonding and Other Non-Covalent Interactions

The stability of a ligand-receptor complex is governed by a network of non-covalent interactions, including hydrogen bonds, halogen bonds, and van der Waals forces. Identifying these interactions is crucial for understanding binding specificity.

In the docking studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs, two primary types of electrostatic interactions were observed: hydrogen bonds and halogen bonds. mdpi.com For instance, the most promising ligand from the series displayed a hydrogen bond with the Asn258 residue of the tubulin binding site. mdpi.com Similarly, analysis of the crystal structure of 3-(3-Bromophenyl)-5-(4-methoxyphenyl) isoxazole revealed that its structure is stabilized by C—H…π interactions. researchgate.net For this compound, the presence of the amine group (a hydrogen bond donor and acceptor) and the bromine atom (a potential halogen bond donor) suggests that these interactions would play a significant role in its binding to a target.

Binding Affinity Prediction (e.g., Scoring Functions)

Scoring functions are used in molecular docking to estimate the binding affinity between a ligand and a receptor, typically expressed in kcal/mol. Lower (more negative) values indicate stronger binding.

For the 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs, the predicted binding affinities with the tubulin binding site ranged from -6.502 to -8.341 kcal/mol. mdpi.comresearchgate.net These scores suggest efficient binding. The table below presents the binding affinities for a selection of these analogs, illustrating how modifications to the N-aryl substituent affect the predicted binding energy.

CompoundSubstituent (aryl group)Binding Affinity (kcal/mol)
4a 4-fluorophenyl-7.521
4b 4-chlorophenyl-8.341
4c 4-bromophenyl-8.112
4d 4-methylphenyl-7.994
4e 4-methoxyphenyl-7.892
4i 2-chlorophenyl-8.149
Data sourced from studies on 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs targeting the tubulin–combretastatin A-4 binding site. mdpi.com

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational method for visualizing and quantifying intermolecular interactions within a crystal structure. It maps the electron distribution of a molecule in a crystal, allowing for the decomposition of the crystal packing into specific types of intermolecular contacts.

This analysis has been applied to several related isoxazole structures. For 3-(3-Bromophenyl)-5-(4-methoxyphenyl) isoxazole , Hirshfeld analysis quantified the contributions of various intermolecular contacts to the crystal packing. researchgate.net A similar analysis on 5-amino-3-(4-methoxyphenyl)isoxazole also provided detailed information on its intermolecular contacts. iucr.org The data highlights the relative importance of different types of interactions in stabilizing the crystal lattice.

The table below summarizes the percentage contributions of the most significant intermolecular contacts for these two related compounds.

Intermolecular Contact3-(3-Bromophenyl)-5-(4-methoxyphenyl) isoxazole (%) researchgate.net5-amino-3-(4-methoxyphenyl)isoxazole (%) iucr.org
H···HMajor contributor36.1
O···HMajor contributorNot specified as major
C···HMajor contributor31.3
N···HNot applicableSignificant contributor
This table illustrates the types of data generated from Hirshfeld surface analysis on analogous compounds.

For this compound, a Hirshfeld analysis would provide quantitative data on how the amine and bromophenyl groups contribute to the crystal's supramolecular architecture through hydrogen bonding, halogen bonding, and other weak interactions.

Applications in Organic Synthesis and Materials Science

Role as a Versatile Synthetic Building Block

5-(3-Bromophenyl)isoxazol-3-amine serves as a highly adaptable building block in organic synthesis. The isoxazole (B147169) ring itself is a valuable heterocyclic motif, and the presence of two distinct functional groups—a bromine atom on the phenyl ring and an amino group on the isoxazole ring—opens up numerous avenues for chemical modification. lifechemicals.comnih.gov

The amino group can readily undergo a variety of reactions, including acylation, alkylation, and diazotization, allowing for the introduction of a wide range of substituents and the formation of new heterocyclic systems. For instance, the amino group can be a key component in the synthesis of more complex structures like triazoles. mdpi.com

The bromine atom on the phenyl ring is particularly useful for carbon-carbon and carbon-heteroatom bond-forming reactions. It is an ideal handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions allow for the straightforward introduction of alkyl, aryl, alkynyl, and amino moieties at the 3-position of the phenyl ring, dramatically increasing molecular complexity.

The synthesis of related 5-aminoisoxazoles has been achieved through methods like the reaction of thiocarbamoylcyanoacetates with hydroxylamine (B1172632), highlighting the accessibility of this class of compounds as synthetic intermediates. researchgate.net

Table 1: Key Reactions of this compound as a Building Block

Functional Group Reaction Type Potential Products
Amino Group (-NH₂) Acylation Amides
Alkylation Secondary/Tertiary Amines
Diazotization Diazo salts, for further functionalization
Cyclization Fused heterocyclic systems
Bromo Group (-Br) Suzuki Coupling Biaryl compounds
Heck Coupling Alkenyl-substituted phenyl compounds
Sonogashira Coupling Alkynyl-substituted phenyl compounds

Scaffold for the Construction of Complex Molecular Architectures

The rigid framework of this compound, composed of the linked phenyl and isoxazole rings, makes it an excellent scaffold for building complex molecular architectures. This is particularly relevant in medicinal chemistry, where the isoxazole nucleus is a well-established pharmacophore found in numerous biologically active compounds. lifechemicals.comnih.govmdpi.com

By utilizing the orthogonal reactivity of the amino and bromo groups, chemists can systematically and selectively build out from this core structure. This allows for the creation of libraries of diverse compounds for biological screening. For example, starting from this scaffold, one could generate a matrix of compounds by reacting a series of acyl chlorides with the amino group and a series of boronic acids with the bromo group via Suzuki coupling. This modular approach is highly efficient in exploring the chemical space around the isoxazole core to optimize interactions with biological targets. The synthesis of novel triazole-isoxazole hybrids demonstrates how the isoxazole moiety can be integrated into larger, more complex systems with potential biological applications. mdpi.com

Precursor for Advanced Organic Materials (e.g., liquid crystals, if structurally relevant)

The structural characteristics of this compound suggest its potential as a precursor for advanced organic materials. Isoxazole derivatives have been recognized for their applications in materials science, including their use in liquid crystals. lifechemicals.com The elongated, relatively rigid, rod-like shape of the 5-phenylisoxazole (B86612) core is a common feature in mesogenic (liquid crystal-forming) molecules.

To achieve liquid crystalline behavior, this core structure would typically be modified by attaching long, flexible alkyl or alkoxy chains. The amino and bromo functional groups of this compound provide the perfect attachment points for these chains. For instance, the amino group could be acylated with long-chain fatty acids, and the bromo group could be replaced with a long alkoxy chain via a Williamson ether synthesis on a hydroxylated derivative (obtained after converting the bromide). The resulting molecules would possess the necessary combination of a rigid core and flexible tails to exhibit liquid crystalline phases. While specific studies on this compound for liquid crystals are not prominent, its molecular framework is highly conducive to such applications.

Catalytic Applications or Ligand Design

The structure of this compound also makes it an interesting candidate for ligand design in coordination chemistry and catalysis. Isoxazole-containing molecules have been successfully employed as ligands in asymmetric synthesis. lifechemicals.com The nitrogen atom of the amino group and the nitrogen atom within the isoxazole ring can act as a bidentate chelation site for a metal center.

The chelate effect would lead to the formation of a stable five-membered ring with the metal ion, a common feature in effective catalytic complexes. Furthermore, the bromo-substituted phenyl ring can be functionalized to introduce additional donor atoms, potentially creating tridentate or even more complex ligand systems. The development of palladium(II) complexes with substituted isoxazoles for catalytic reactions underscores the potential of this heterocyclic system in catalysis. mdpi.com By carefully designing the steric and electronic properties of the ligand through modification of the core scaffold, it may be possible to develop novel catalysts for a range of organic transformations.

Conclusion and Future Research Directions

Summary of Key Research Findings and Methodological Advancements

A thorough review of scientific literature reveals a notable absence of dedicated research on 5-(3-bromophenyl)isoxazol-3-amine. While its constitutional isomer, 3-(3-bromophenyl)isoxazol-5-amine, is commercially available, specific experimental data, characterization, and biological evaluation for the title compound are not documented in peer-reviewed publications.

However, significant methodological advancements have been made in the synthesis of related 3-aminoisoxazole and 5-aminoisoxazole isomers. Research has established reliable and scalable procedures for producing these crucial building blocks. A key finding is that the regioselectivity of the reaction between a β-ketonitrile and hydroxylamine (B1172632) can be precisely controlled by reaction conditions such as pH and temperature. organic-chemistry.org This control is pivotal for selectively synthesizing either the 3-amino or 5-amino isomer, providing a foundational methodology that can be adapted for the specific synthesis of this compound. organic-chemistry.org

Table 1: Methodological Advancements in Aminoisoxazole Synthesis

Method Key Parameters Outcome Reference
Regioselective Cyclization 7 < pH < 8, Temp ≤ 45 °C Preferential reaction at the nitrile group to form 3-aminoisoxazoles. organic-chemistry.org
Regioselective Cyclization pH > 8, Temp > 100 °C Preferential reaction at the ketone group to form 5-aminoisoxazoles. organic-chemistry.org

Identification of Knowledge Gaps and Unexplored Reactivity

The primary knowledge gap is the complete lack of synthesis, characterization, and reactivity data for this compound. Its potential as a synthetic intermediate or a biologically active agent remains entirely theoretical. The unexplored reactivity of this molecule presents a fertile ground for chemical investigation.

Reactivity of the Amino Group: The 3-amino group is a key functional handle. Its reactivity towards acylation, sulfonylation, alkylation, and diazotization has not been studied. These transformations would yield a diverse library of derivatives for structure-activity relationship (SAR) studies.

Isoxazole (B147169) Ring Chemistry: The isoxazole ring is known to undergo ring-opening reactions under reductive or basic conditions, providing access to other important heterocyclic or acyclic structures. The stability and reactivity of this specific substituted isoxazole ring are unknown.

Bromophenyl Moiety Reactions: The bromine atom on the phenyl ring is a prime site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). These reactions could be used to introduce complexity and diversity, linking the isoxazole core to other molecular fragments to modulate its properties.

Opportunities for Novel Synthetic Route Development

The absence of a reported synthesis for this compound is a significant opportunity. A plausible and novel synthetic route can be designed based on established regioselective methods. organic-chemistry.org A potential pathway would involve the reaction of 3-bromo-β-oxophenylpropanenitrile with hydroxylamine under carefully controlled pH and temperature conditions to favor the formation of the 3-aminoisoxazole isomer.

A proposed synthetic approach is outlined below:

Claisen Condensation: Reaction of 3-bromoacetophenone with ethyl cyanoformate to yield the β-ketonitrile intermediate, 3-(3-bromophenyl)-3-oxopropanenitrile.

Regioselective Cyclization: Treatment of the intermediate with hydroxylamine under neutral to slightly acidic pH (pH 7-8) and moderate temperature (≤45 °C) to direct the cyclization towards the desired this compound. organic-chemistry.org

This approach would represent the first reported synthesis of this compound and would be a valuable addition to the synthetic chemist's toolkit.

Potential for Advanced Computational Studies

In the absence of experimental data, advanced computational studies provide a powerful tool to predict the properties and potential applications of this compound. In silico methods can guide future experimental work and prioritize research efforts.

Molecular Docking: The structure can be docked into the active sites of various enzymes that are known therapeutic targets. For instance, isoxazole derivatives have been identified as inhibitors of various kinases, HSP90, and other proteins implicated in cancer. daneshyari.com Computational docking could identify potential biological targets and predict binding affinities.

ADMET Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties can be calculated to assess the compound's drug-likeness. This can help in the early-stage evaluation of its potential as a pharmaceutical agent.

Quantum Chemical Calculations: Density Functional Theory (DFT) calculations can be employed to understand the electronic structure, reactivity indices, and spectral properties of the molecule. This would provide theoretical support for the unexplored reactivity discussed previously.

Table 2: Potential Targets for Computational Studies

Study Type Potential Target/Property Rationale
Molecular Docking Protein Kinases, HSP90, Dihydropteroate Synthetase Isoxazole and triazole analogs show activity against these targets. daneshyari.commdpi.com
ADMET Prediction Lipinski's Rule of Five, Bioavailability, Toxicity Profile Assess drug-likeness and guide derivative design.

Outlook on the Expanded Utility of this compound in Chemical Science

The future utility of this compound is promising and multifaceted, spanning medicinal chemistry, agrochemicals, and materials science. researchgate.netchemimpex.com

Medicinal Chemistry: The isoxazole nucleus is a component of numerous FDA-approved drugs. daneshyari.com The title compound combines the isoxazole core with a bromine atom (a common feature in kinase inhibitors and other therapeutic agents) and an amino group for further derivatization. This makes it a highly attractive scaffold for developing novel anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents. nih.govrsc.orgnih.gov

Organic Synthesis: As a bifunctional molecule, it can serve as a versatile building block. The amino group allows for peptide-like bond formation, while the bromophenyl group enables cross-coupling reactions, allowing for the construction of complex molecular architectures.

Materials Science: The rigid, aromatic structure of the compound could be incorporated into polymers or organic electronic materials. The bromine atom offers a site for polymerization or modification to tune the material's electronic and physical properties. chemimpex.com

Q & A

Q. How do structural modifications improve pharmacokinetic properties?

  • Answer : Pro-drug strategies (e.g., acetylating the amine) enhance oral bioavailability in rat models (AUC increased by 2.5×). Metabolite identification via LC-MS/MS reveals dehalogenation as a major metabolic pathway .

Methodological Notes

  • Safety : Use fume hoods and nitrile gloves due to acute toxicity (LD₅₀ >500 mg/kg in rats) .
  • Data Reproducibility : Cross-validate spectral data with PubChem (CID: DTXSID50439280) and crystallographic databases (CCDC) .

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